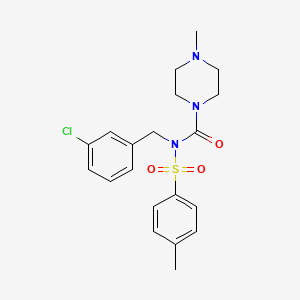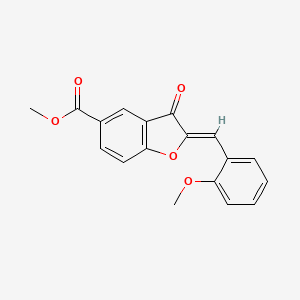![molecular formula C20H20ClN3O B2643941 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one CAS No. 2380183-79-7](/img/structure/B2643941.png)
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one, also known as Cbz-L-Pro-3-(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of azetidinone-based protease inhibitors and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves the inhibition of protease activity. Proteases are enzymes that are involved in the cleavage of proteins, and their activity is essential for the survival of viruses. By inhibiting the activity of proteases, 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 can block viral replication and reduce the viral load.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of proteases with high potency and selectivity. Additionally, it has been shown to have low cytotoxicity and good pharmacokinetic properties. In vivo studies have shown that this compound can reduce the viral load in animal models of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 in lab experiments include its high potency and selectivity for protease inhibition, low cytotoxicity, and good pharmacokinetic properties. However, the limitations of using this compound include the complex synthesis process, the need for expertise in organic chemistry, and the high cost of production.
Zukünftige Richtungen
There are several future directions for the research on 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2. One future direction is to optimize the synthesis process to reduce the cost of production. Another future direction is to study the potential applications of this compound in the treatment of other viral infections, such as influenza and Ebola. Additionally, further research is needed to study the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 involves a series of chemical reactions that are carried out in a laboratory setting. The synthesis process includes the use of various reagents and solvents, and it requires expertise in organic chemistry. The detailed synthesis method of this compound is beyond the scope of this paper.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one(3-Cl-Ph)-1-[3-(2-MeBzIm)-Az]-Pro-NH2 has been extensively studied for its potential applications in scientific research. This compound has been shown to inhibit the activity of various proteases, including HIV-1 protease, SARS-CoV-2 protease, and HCV NS3/4A protease. Therefore, it has potential applications in the treatment of viral infections, including HIV, COVID-19, and hepatitis C.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-14-22-18-7-2-3-8-19(18)24(14)17-12-23(13-17)20(25)10-9-15-5-4-6-16(21)11-15/h2-8,11,17H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFHNLXXXAISBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CCC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,2-diphenylacetamide](/img/structure/B2643861.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2643864.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)


![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)
![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)
![4-(Dimethylamino)-3-[(4-methylphenyl)sulfanyl]-3-buten-2-one](/img/structure/B2643874.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)